tert-butylN-[(3-formyl-4-hydroxyphenyl)methyl]carbamate
Description
tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a benzylamine moiety. The benzyl group is substituted with a formyl (-CHO) group at the 3-position and a hydroxyl (-OH) group at the 4-position of the phenyl ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group protects amines during multi-step reactions . The hydroxyl and formyl groups confer unique reactivity, enabling further functionalization, such as condensation or oxidation reactions.
Molecular Formula: C₁₃H₁₇NO₅ Molecular Weight: 267.28 g/mol
Properties
IUPAC Name |
tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-7-9-4-5-11(16)10(6-9)8-15/h4-6,8,16H,7H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPCSFLHVQVFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Primary Amines
The most direct route involves reacting 3-formyl-4-hydroxyphenylmethylamine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM). This method, adapted from analogous carbamate syntheses, proceeds under mild conditions (0°C to room temperature, 2 hours) with near-quantitative yield. Critical parameters include:
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Stoichiometry : A 1.1:1 molar ratio of Boc anhydride to amine prevents overprotection.
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Base Selection : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhances reaction efficiency by scavenging HCl.
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Workup : Aqueous extraction with saturated NaHCO₃ ensures removal of unreacted reagents.
Mechanistic Insight :
The reaction follows a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of Boc anhydride, releasing tert-butanol as a byproduct.
Zinc Chloride-Catalyzed Carbamate Formation
Zinc chloride (ZnCl₂) catalyzes the reaction between carbamoyl chlorides and alcohols, offering a scalable alternative. For tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate, this method requires synthesizing the intermediate 3-formyl-4-hydroxyphenylmethanol first.
Reaction Conditions:
| Parameter | Optimal Value |
|---|---|
| Solvent | Toluene |
| Temperature | 30°C |
| Catalyst Loading | 10 mol% ZnCl₂ |
| Time | 12 hours |
| Yield | 86% |
Advantages :
-
Tolerance for electron-withdrawing groups (e.g., formyl).
Limitations :
-
Requires anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
CDI-Mediated Acylation and Reductive Amination
Carbonyldiimidazole (CDI) activates the hydroxyl group of 3-formyl-4-hydroxyphenylmethanol, enabling coupling with tert-butylamine. Subsequent reductive amination with diisobutylaluminum hydride (DIBAL-H) forms the target carbamate.
Key Steps :
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Activation : CDI reacts with the alcohol to form an imidazolide intermediate.
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Coupling : tert-Butylamine displaces imidazole, generating a carbamate precursor.
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Reduction : DIBAL-H selectively reduces any residual carbonyl groups.
Solvent and Catalyst Screening
Solvent Effects on Reaction Efficiency
Data from zinc chloride-catalyzed reactions reveal solvent-dependent yields:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 30 | 12 | 86 |
| Tetrahydrofuran (THF) | 30 | 15 | 70 |
| Ethyl Acetate | 30 | 14 | 59 |
| Dichloromethane (DCM) | 30 | 18 | 43 |
Toluene’s non-polar nature stabilizes the transition state, while DCM’s polarity may hinder carbamoyl chloride activation.
Catalyst Comparison
| Catalyst | Loading (mol%) | Yield (%) | Side Products |
|---|---|---|---|
| ZnCl₂ | 10 | 86 | <5% |
| DMAP | 5 | 72 | 10–15% |
| None | – | 35 | 20–25% |
ZnCl₂ outperforms DMAP due to its dual role in polarizing carbonyl groups and stabilizing leaving groups.
Functional Group Compatibility and Challenges
Hydroxyl Group Stability
The 4-hydroxyl group poses challenges during Boc protection:
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Acidic Conditions : Protonation may lead to premature deprotection.
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Oxidation Risk : Strong oxidants (e.g., KMnO₄) could convert the hydroxyl to a ketone.
Mitigation Strategies :
Formyl Group Reactivity
The 3-formyl group participates in undesired side reactions:
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Schiff Base Formation : With free amines in the reaction mixture.
Solutions :
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Introduce the formyl group after carbamate formation via Vilsmeier-Haack formylation.
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Employ stoichiometric DIBAL-H and monitor reaction progress by TLC.
Analytical Validation and Quality Control
Structural Confirmation
Purity Assessment
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HPLC : Reverse-phase C18 column, UV detection at 254 nm.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
tert-butylN-[(3-formyl-4-hydroxyphenyl)methyl]carbamate undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butylN-[(3-formyl-4-hydroxyphenyl)methyl]carbamate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-[(3-formyl-4-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate with analogous carbamate derivatives:
Stability and Physicochemical Properties
- Polarity : The target compound’s hydroxyl and formyl groups increase polarity compared to halogenated or alkylated analogs, affecting its partition coefficient (logP) and solubility profile.
- Acid Sensitivity : All Boc-protected derivatives are labile under strong acidic conditions (e.g., trifluoroacetic acid), a shared feature critical for deprotection strategies .
- Thermal Stability : Fluorinated derivatives (e.g., C₁₁H₂₁FN₂O₂) exhibit enhanced thermal stability due to the strong C-F bond, whereas nitro-substituted compounds may decompose under high temperatures .
Biological Activity
Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate, often referred to as FPhC, is an organic compound with notable biological activities. This compound is characterized by its molecular formula and belongs to the class of carbamates. Its synthesis, biological properties, and potential therapeutic applications have been the subject of extensive research.
Synthesis and Characterization
FPhC can be synthesized through the reaction of 3-formyl-4-hydroxybenzaldehyde with tert-butyl isocyanate . This reaction may occur in the presence of solvents like dichloromethane, and the purity of the synthesized compound can be evaluated using various spectroscopy techniques such as NMR and IR spectroscopy. Crystallographic methods like X-ray crystallography are also employed to assess its crystalline structure.
Synthetic Route
- Starting Materials : 3-formyl-4-hydroxybenzaldehyde, tert-butyl isocyanate.
- Conditions : Solvent (e.g., dichloromethane), temperature control.
- Analytical Techniques : NMR, IR spectroscopy, X-ray crystallography.
Antiviral and Antifungal Properties
FPhC has demonstrated significant antiviral and antifungal activities in various studies. It has been shown to inhibit viral replication and fungal growth, making it a candidate for further development in antiviral therapies.
Anticancer Activity
Research indicates that FPhC possesses anticancer properties , affecting various cancer cell lines. The compound's mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Other Biological Effects
FPhC has also been noted for its effectiveness in treating conditions such as:
- Diabetes
- Hypertension
- Inflammation
- Neurological disorders
These effects are attributed to its ability to interact with multiple biological targets, including enzymes and receptors involved in these diseases.
The mechanism by which FPhC exerts its biological effects involves several pathways:
- Enzyme Interaction : FPhC can form covalent or non-covalent bonds with enzymes, modulating their activity.
- Signal Transduction Modulation : The compound may alter signal transduction pathways, impacting cellular responses.
- Gene Expression Regulation : It can influence gene expression profiles related to various diseases.
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that FPhC inhibited cell growth significantly compared to control groups. The IC50 values indicated potent activity against breast and colon cancer cells, suggesting its potential as a chemotherapeutic agent.
Study 2: Antiviral Activity
In vitro studies demonstrated that FPhC effectively reduced viral load in infected cell cultures. The compound's mechanism involved interference with viral replication processes, making it a promising candidate for antiviral drug development.
Comparative Analysis
The following table summarizes the biological activities of FPhC compared to other similar compounds:
| Compound Name | Antiviral Activity | Antifungal Activity | Anticancer Activity | Other Therapeutic Effects |
|---|---|---|---|---|
| Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate (FPhC) | High | Moderate | High | Diabetes, Hypertension |
| Tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate | Moderate | Low | Moderate | None |
| Tert-butyl (3-hydroxypropyl)carbamate | Low | Low | Low | None |
Q & A
Q. Example Workflow :
Acquire - and -NMR spectra.
Assign peaks using 2D correlations.
Validate assignments against computational models (e.g., Gaussian or ORCA software).
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- -NMR: Confirm the presence of tert-butyl (δ 1.2-1.4 ppm), formyl (δ 9.8-10.2 ppm), and phenolic -OH (δ 5.5-6.0 ppm, exchangeable) .
- -NMR: Identify carbamate carbonyl (δ 155-160 ppm) and formyl carbon (δ 190-200 ppm).
- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure using SHELXL for refinement .
Advanced Question: How can synthesis yield be optimized when encountering low reactivity of the formyl group?
Methodological Answer:
Low reactivity may stem from steric hindrance or competing side reactions. Strategies include:
- Catalytic Systems : Use Pd-catalyzed coupling or Lewis acids (e.g., ZnCl₂) to activate the formyl group .
- Microwave-Assisted Synthesis : Enhance reaction kinetics by reducing time and improving selectivity.
- Protection/Deprotection : Temporarily protect the formyl group as a ketal or oxime during synthesis .
Q. Case Study :
- Standard Conditions : 70% yield with prolonged reaction time (24h).
- Microwave (100°C, 30 min) : 85% yield, reduced side products .
Advanced Question: What methodologies assess the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., , , ) to immobilized enzymes.
- Enzyme Inhibition Assays : Quantify IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) .
- Molecular Docking : Predict binding modes with software like AutoDock Vina, validated by mutagenesis studies .
Q. Example Workflow :
- Initial Screen (HeLa cells) : IC₅₀ = 10 µM.
- Validation (Primary Cells) : IC₅₀ = 15 µM.
- Mechanistic Study : siRNA knockdown to confirm target specificity.
Advanced Question: What computational tools predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states for reactions (e.g., nucleophilic attack on the formyl group) .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in water or DMSO.
- pKa Prediction : Tools like MarvinSketch estimate the phenolic -OH acidity (predicted pKa ~8.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
